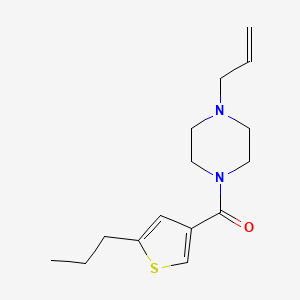![molecular formula C15H17ClN4O5S B5423799 N-[2-CHLORO-4-(4-MORPHOLINYL)PHENYL]-6-METHYL-2,4-DIOXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINESULFONAMIDE](/img/structure/B5423799.png)
N-[2-CHLORO-4-(4-MORPHOLINYL)PHENYL]-6-METHYL-2,4-DIOXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINESULFONAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-CHLORO-4-(4-MORPHOLINYL)PHENYL]-6-METHYL-2,4-DIOXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINESULFONAMIDE is a complex organic compound with a unique structure that includes a morpholine ring, a chlorophenyl group, and a pyrimidine sulfonamide core
Preparation Methods
The synthesis of N-[2-CHLORO-4-(4-MORPHOLINYL)PHENYL]-6-METHYL-2,4-DIOXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINESULFONAMIDE typically involves multiple steps, starting from commercially available precursors. The synthetic route often includes the following steps:
Formation of the Chlorophenyl Intermediate: This step involves the chlorination of a suitable phenyl precursor.
Introduction of the Morpholine Ring: The morpholine ring is introduced through a nucleophilic substitution reaction.
Construction of the Pyrimidine Core: The pyrimidine ring is synthesized through a series of condensation reactions.
Sulfonamide Formation:
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency .
Chemical Reactions Analysis
N-[2-CHLORO-4-(4-MORPHOLINYL)PHENYL]-6-METHYL-2,4-DIOXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINESULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups, such as reducing the nitro group to an amine.
Substitution: The chlorophenyl group can undergo substitution reactions with nucleophiles to form various derivatives.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to break down into simpler components
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[2-CHLORO-4-(4-MORPHOLINYL)PHENYL]-6-METHYL-2,4-DIOXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINESULFONAMIDE has a wide range of applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Pharmacology: The compound is used to investigate its effects on various biological pathways and its potential as a drug candidate.
Biochemistry: It is employed in studies to understand its interaction with enzymes and other biomolecules.
Industrial Applications: The compound is used in the development of new materials and as a precursor in the synthesis of other complex molecules
Mechanism of Action
The mechanism of action of N-[2-CHLORO-4-(4-MORPHOLINYL)PHENYL]-6-METHYL-2,4-DIOXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINESULFONAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to the modulation of biological pathways. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
N-[2-CHLORO-4-(4-MORPHOLINYL)PHENYL]-6-METHYL-2,4-DIOXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINESULFONAMIDE can be compared with other similar compounds, such as:
N-[3-chloro-4-(4-morpholinyl)phenyl]-2-furancarboxamide: This compound has a similar structure but includes a furan ring instead of a pyrimidine ring.
N-[3-chloro-4-(4-morpholinyl)phenyl]-2-methylbenzamide: This compound has a benzamide group instead of a sulfonamide group.
Thiazolo[5,4-b]pyridine Derivatives: These compounds have a thiazole ring and are studied for their phosphoinositide 3-kinase inhibitory activity.
Properties
IUPAC Name |
N-(2-chloro-4-morpholin-4-ylphenyl)-6-methyl-2,4-dioxo-1H-pyrimidine-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN4O5S/c1-9-13(14(21)18-15(22)17-9)26(23,24)19-12-3-2-10(8-11(12)16)20-4-6-25-7-5-20/h2-3,8,19H,4-7H2,1H3,(H2,17,18,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FREUSPWJMRQHBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=O)N1)S(=O)(=O)NC2=C(C=C(C=C2)N3CCOCC3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![methyl [(5E)-5-(3-methoxy-4-{2-[(4-methylphenyl)amino]-2-oxoethoxy}benzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B5423722.png)
![2-(4-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperazin-1-yl)ethanol](/img/structure/B5423728.png)

![7-acetyl-2-(2-furyl)-4-(1,4-oxazepan-4-yl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine](/img/structure/B5423746.png)
![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-[4-(3-methylbenzoyl)-1-piperazinyl]pyrimidine](/img/structure/B5423756.png)
![N-[(E)-1-(4-bromophenyl)-3-oxo-3-(prop-2-enylamino)prop-1-en-2-yl]furan-2-carboxamide](/img/structure/B5423762.png)

![5-({3-[2-(3,4-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)-2-methyl-4(3H)-pyrimidinone](/img/structure/B5423776.png)
![1-{[(3-fluorobenzyl)amino]carbonyl}-4-(1H-imidazol-1-yl)piperidine-4-carboxylic acid](/img/structure/B5423777.png)
![(E)-N-{5-[(DIETHYLAMINO)SULFONYL]-2-METHOXYPHENYL}-3-(3,4,5-TRIMETHOXYPHENYL)-2-PROPENAMIDE](/img/structure/B5423780.png)
![N-{2-[(5-fluoro-2-methylphenyl)amino]-2-oxoethyl}-3-(1H-imidazol-2-yl)benzamide](/img/structure/B5423788.png)

![1-(2,3-Dimethylphenyl)-3-[1-(3-methoxyphenyl)ethyl]urea](/img/structure/B5423804.png)
![5-(2-ethoxybenzoyl)-3-(2-fluorophenyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5423825.png)
